Isoindoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Medicinal Chemistry

Isoindoline serves as a valuable scaffold in drug discovery due to its:

- Structural diversity: Isoindoline can be readily functionalized, leading to a vast library of derivatives with diverse biological activities. This makes it a versatile platform for developing potential drugs targeting various diseases [].

- Mimicry of natural products: The isoindoline ring structure resembles several naturally occurring bioactive molecules, allowing researchers to design isoindoline-based analogs with potentially similar therapeutic effects [].

- Promising therapeutic potential: Research suggests isoindoline derivatives possess activities against various diseases, including cancer [], neurodegenerative disorders [], and infectious diseases [].

Material Science and Organic Chemistry

Isoindoline finds applications in material science and organic chemistry for its:

- Ligand design: Isoindoline derivatives can act as ligands, forming complexes with metal ions. These complexes have potential uses in catalysis, luminescence, and molecular recognition [].

- Organic synthesis: Isoindoline serves as a building block for the synthesis of various complex molecules, including pharmaceuticals, natural products, and functional materials [].

- Polymer chemistry: Isoindoline-containing polymers exhibit interesting properties like thermal stability, conductivity, and self-assembly, making them potential candidates for diverse applications [].

Other Research Areas

Beyond the aforementioned applications, isoindoline is also being explored in:

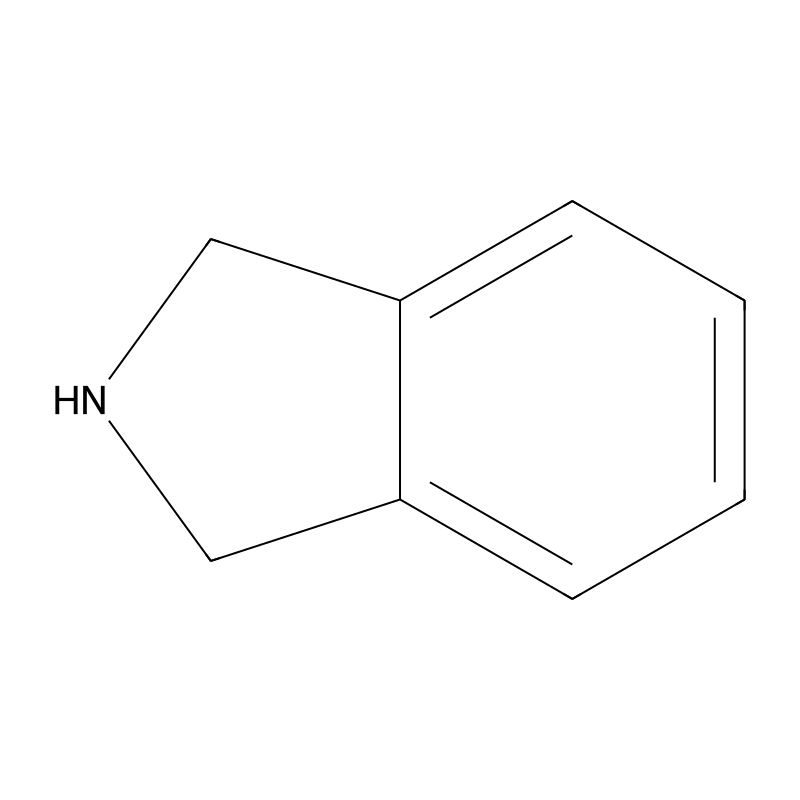

Isoindoline, also referred to as 2,3-dihydro-1H-isoindole, is a heterocyclic organic compound characterized by its bicyclic structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Its molecular formula is C₈H₉N. Isoindoline can be viewed as a reduced form of isoindole, where the nitrogen atom occupies the 2-position of the five-membered ring instead of the 1-position as in indoline. While isoindoline itself is not frequently encountered in nature, several derivatives are found, some of which are commercially valuable pharmaceuticals, including lenalidomide and pazinaclone .

As the parent isoindoline isn't widely used in its unmodified form, a specific mechanism of action isn't applicable. However, its derivatives can exhibit various mechanisms depending on their functional groups and targeted biological processes []. For instance, some isoindoline derivatives might interact with specific enzymes or receptors in the body, leading to desired therapeutic effects [].

Limited information exists regarding the specific hazards associated with the parent isoindoline compound. However, as a general guideline for handling unknown organic compounds, standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

Isoindoline is known for its reactivity in various chemical transformations. One notable reaction is the [2 + 4]-cycloaddition, which allows isoindoline to form complex structures. Additionally, isoindoline can undergo nucleophilic addition reactions, particularly through 1,2-addition onto bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reactions. Furthermore, palladium-catalyzed reactions have been utilized for synthesizing isoindolines from N-(2-iodobenzyl) anilines and α,β-unsaturated N-tosylhydrazones .

Isoindoline and its derivatives exhibit significant biological activities. For instance, compounds like lenalidomide have been recognized for their anti-inflammatory and anti-cancer properties. Isoindolines also show potential as therapeutic agents due to their ability to modulate various biological pathways, making them subjects of interest in medicinal chemistry . Research indicates that isoindoline derivatives may interact with biological targets such as enzymes and receptors, leading to diverse pharmacological effects.

The synthesis of isoindoline can be achieved through several methods:

- Nucleophilic Addition: This involves the 1,2-addition of a nucleophile onto bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction.

- Diels-Alder Reactions: Inter- and intramolecular Diels–Alder reactions are powerful methods for constructing isoindole frameworks.

- Palladium-Catalyzed Reactions: These include dearomative transformations and coupling reactions that facilitate the formation of isoindolines from various substrates .

Isoindoline derivatives have diverse applications across multiple fields:

- Pharmaceuticals: Used in drugs such as lenalidomide for treating multiple myeloma and other conditions.

- Natural Products: Isoindolines are constituents of various natural products with significant biological activities.

- Organic Synthesis: They serve as intermediates in synthesizing more complex organic molecules.

- Colorants and Dyes: Isoindoline derivatives are explored for their potential use in colorants due to their unique structural properties .

Interaction studies involving isoindolines focus on their binding affinities with various biological targets. For example, research has demonstrated that certain isoindoline derivatives can bind effectively to specific receptors or enzymes, influencing their activity and stability. These interactions are crucial for understanding the mechanism of action of isoindoline-based drugs and their therapeutic potential .

Isoindoline shares structural similarities with several other compounds within the heterocyclic family. Here is a comparison highlighting its uniqueness:

Isoindoline's unique position within this family lies in its specific nitrogen placement and reactivity profile, making it an attractive target for synthetic chemists aiming to develop new therapeutic agents.

Isoindoline is a heterocyclic organic compound with the molecular formula C₈H₉N and a molecular weight of 119.16 grams per mole [1] [2] [3]. The compound exhibits a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring [4]. The parent compound's structure is characterized by the nitrogen atom positioned at the 2-position of the five-membered ring, distinguishing it from indoline where the nitrogen occupies the 1-position [4].

The canonical SMILES representation of isoindoline is C1C2=CC=CC=C2CN1, with the InChI identifier being InChI=1S/C8H9N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,9H,5-6H2 [5]. The InChI Key GWVMLCQWXVFZCN-UHFFFAOYSA-N provides a unique identifier for the compound [2] [5].

Conformational analysis reveals that isoindoline exists as two distinct conformational isomers possessing axial and equatorial nitrogen-hydrogen bonds with respect to the molecular plane [6]. Spectroscopic determination demonstrates that the axial conformer is more stable in the ground state (S₀) with an energy difference of 47.7±0.2 cm⁻¹, while the equatorial conformer becomes more stable in the first excited singlet state (S₁) with an energy difference of 213.7±0.2 cm⁻¹ [6]. The 0-0 bands of the axial and equatorial conformers were measured at 37,022 and 36,761 cm⁻¹, respectively [6].

Table 1: Fundamental Physicochemical Properties of Isoindoline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉N | [1] [2] [3] |

| Molecular Weight (g/mol) | 119.16 | [1] [2] [3] |

| CAS Registry Number | 496-12-8 | [1] [2] [3] |

| IUPAC Name | 2,3-dihydro-1H-isoindole | [1] [2] [3] |

| InChI Key | GWVMLCQWXVFZCN-UHFFFAOYSA-N | [2] [5] |

Physical Properties

Melting and Boiling Points

Isoindoline exhibits a melting point of 17°C, as consistently reported across multiple literature sources [3] [7] [5] [8]. The compound demonstrates relatively low thermal stability, transitioning from solid to liquid phase at temperatures slightly above ambient conditions [7] [5].

The boiling point of isoindoline shows some variation in the literature, with the most commonly cited value being 221°C at atmospheric pressure (760 mmHg) [3] [7] [9]. Alternative measurements report a boiling point of 199.6±9.0°C at 760 mmHg [10]. Under reduced pressure conditions, the boiling point decreases significantly to 126-127°C at 18 Torr [5].

Table 2: Thermal Properties of Isoindoline

| Measurement Condition | Temperature (°C) | Reference |

|---|---|---|

| Melting Point | 17 | [3] [7] [5] |

| Boiling Point (760 mmHg) | 221 | [3] [7] [9] |

| Boiling Point (760 mmHg) | 199.6±9.0 | [10] |

| Boiling Point (18 Torr) | 126-127 | [5] |

Solubility Parameters

Limited quantitative solubility data exists for isoindoline itself in the literature [11]. Related compounds such as indoline-2-carboxylic acid have been studied extensively for their solubility behavior in various solvents including water, methanol, ethanol, 1-propanol, 2-propanol, and 1-butanol, with solubility increasing with temperature from 283.15 to 358.15 K [11]. The predicted pKa value for isoindoline is 9.26±0.20, indicating basic character due to the nitrogen lone pair availability [7].

Density and Refractive Index

Isoindoline exhibits a density of 1.05 grams per milliliter at 25°C [3] [7] [5]. Some sources report slight variations, with density values of 1.0±0.1 grams per cubic centimeter [10]. The refractive index of isoindoline at 20°C using the sodium D-line (589 nm) is 1.57 [3] [8], with specifications ranging from 1.5670 to 1.5710 [12].

Chemical Reactivity Profile

Isoindoline demonstrates distinctive reactivity patterns characteristic of electron-rich heterocyclic compounds [13] [14]. The compound readily undergoes protonation at the C1 position to form isoindolium salts, which serve as electrophilic species in subsequent reactions [14]. This umpolung strategy converts the typically nucleophilic isoindole into an electrophile, enabling novel synthetic transformations [14].

The compound exhibits nucleophilic character at the nitrogen center and the α-carbon positions, facilitating electrophilic aromatic substitution reactions [13] [15]. Unlike most amines, isoindoline shows reduced basicity due to the aromatic character of the fused ring system, similar to pyrrole derivatives [15]. The compound undergoes Michael reactions with α,β-unsaturated compounds and participates in intramolecular cyclizations [14].

Isoindoline serves as an effective diene in Diels-Alder reactions due to its electron-rich nature [13] [16]. The compound readily polymerizes when incompletely reacted with electrophiles, as the resulting electrophilic species react with unreacted isoindoline molecules [14]. Oxidation of isoindoline derivatives produces stable nitroxide radicals, which find applications as spin probes [17].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of isoindoline reveals characteristic signals that enable structural identification and conformational analysis [17] [18]. The nitrogen-15 chemical shifts of isoindoline derivatives appear in a distinct, isolated region of correlation spectra, typically well-separated from other resonances [18]. Proline residues in isoindoline-containing systems demonstrate particularly favorable nuclear magnetic resonance properties due to the absence of attached amide protons, resulting in reduced relaxation contributions and smaller linewidths [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides valuable information about the aromatic and aliphatic carbon environments within the isoindoline framework [17] [19]. The technique enables direct detection of carbon signals, offering superior chemical shift dispersion compared to proton-detected methods [19]. Two-dimensional correlation experiments, including carbon-nitrogen correlations, facilitate complete assignment of the molecular framework [18] [19].

Proton nuclear magnetic resonance spectroscopy of isoindoline derivatives shows diagnostic peaks that correspond to the methylene protons at positions 1 and 3, typically appearing around 7.10 parts per million [14]. The aromatic protons of the benzene ring exhibit characteristic chemical shifts in the aromatic region [17].

Infrared Spectroscopy

Infrared spectroscopy of isoindoline and its derivatives provides detailed information about functional group vibrations and molecular interactions [12] [20] [21]. The technique confirms structural assignments through characteristic absorption bands corresponding to carbon-hydrogen, carbon-carbon, and carbon-nitrogen stretching modes [21].

Isoindoline derivatives containing additional functional groups show distinct infrared absorption patterns [20] [22]. The presence of hydrogen bonding interactions influences the infrared spectrum, particularly affecting nitrogen-hydrogen and carbon-hydrogen stretching frequencies [22]. Matrix-assisted measurements using potassium bromide pellets enable detailed vibrational analysis [20] [23].

Fourier transform infrared spectroscopy has been extensively used for characterization of isoindoline-1,3-dione compounds, revealing specific absorption bands that correlate with optical properties [21]. The technique provides valuable information about intermolecular interactions and crystal packing arrangements [21].

Mass Spectrometry

Mass spectrometry of isoindoline and related compounds reveals characteristic fragmentation patterns that enable structural elucidation [24] [25] [26]. Electrospray ionization mass spectrometry demonstrates unusual behavior for isoindoline nitroxides, where oxidation rather than protonation produces the dominant molecular species [25]. This observation contrasts with typical electrospray ionization processes and provides insight into the electronic structure of these compounds [25].

Electron ionization mass spectrometry produces characteristic fragmentation patterns for isoindoline derivatives [27] [26]. The molecular ion peak appears at mass-to-charge ratio 145 for isoindoline-1,3-diimine derivatives, with significant fragment ions observed at various mass-to-charge ratios [27]. Collision-induced dissociation studies reveal specific fragmentation pathways that aid in structural determination [28].

Fragment ion spectroscopy establishes fragmentation mechanisms under electrospray ionization conditions, providing valuable information for compound identification [25]. The mass spectrometric behavior varies significantly depending on the substitution pattern and functional groups present in the isoindoline framework [28] [26].

X-ray Crystallography

X-ray crystallographic analysis of isoindoline derivatives provides definitive structural information including bond lengths, bond angles, and molecular packing arrangements [29] [30] [31]. Single-crystal X-ray diffraction studies reveal that isoindoline ring systems typically adopt planar conformations with maximum atomic deviations of approximately 0.036 to 0.064 Angstroms [32] [33].

Crystallographic studies demonstrate various space group symmetries for isoindoline derivatives, including monoclinic, triclinic, and orthorhombic systems [29] [34]. The crystal packing is stabilized by intermolecular hydrogen bonds, including carbon-hydrogen to oxygen and carbon-hydrogen to halogen interactions [32] [33] [35].

X-ray powder diffraction data complement single-crystal studies, providing information about bulk crystalline properties [34]. Unit cell parameters vary depending on substitution patterns, with typical values including a = 8.861 Angstroms, b = 14.667 Angstroms, and c = 24.425 Angstroms for certain isoindoline-1,3-dione derivatives [34].

Table 3: Conformational Analysis Data from X-ray Crystallography

| Conformer Type | Ground State Stability (cm⁻¹) | S₁ State Stability (cm⁻¹) | Reference |

|---|---|---|---|

| Axial N-H | 0 (reference) | +213.7±0.2 | [6] |

| Equatorial N-H | +47.7±0.2 | 0 (reference) | [6] |

Isoindoline represents a critically important heterocyclic scaffold in organic synthesis, serving as a key intermediate in pharmaceutical manufacturing and materials science applications. The synthetic methodologies for isoindoline have evolved significantly from classical approaches to modern sophisticated catalytic systems, with each methodology offering distinct advantages in terms of yield, selectivity, and industrial applicability. This comprehensive analysis examines the full spectrum of synthetic routes, from traditional reduction methods to cutting-edge catalytic transformations [1] [2] [3].

Classical Synthetic Routes

Catalytic Hydrogenation of Phthalonitrile

The catalytic hydrogenation of phthalonitrile represents one of the most established and industrially viable methods for isoindoline synthesis [4] [5]. This methodology involves the direct reduction of phthalonitrile using platinum catalysts under high-pressure hydrogen conditions. The process employs 5% platinum on carbon as the preferred catalyst, achieving yields of 75-89% with exceptional purity levels exceeding 95% [4] [5].

The reaction proceeds through a single-step mechanism where phthalonitrile undergoes simultaneous reduction of both nitrile groups, followed by intramolecular cyclization to form the isoindoline ring system. Optimal conditions include temperatures of 60°C, hydrogen pressure of 180 bars, and tetrahydrofuran as the solvent system [4] [5]. The catalyst loading typically ranges from 10-25% by weight of the starting material, with 20% being the preferred loading for maximum efficiency [4] [5].

This methodology offers several advantages including high atom economy, excellent scalability, and the ability to produce isoindoline hydrochloride with purity levels of 98.5% containing less than 1.5% of 2-methylbenzylamine impurity [4] [5]. The process has been successfully implemented on industrial scale, making it the preferred route for large-scale isoindoline production [4] [5].

Electrolytic and Chemical Reduction of Phthalimide

Traditional electrolytic reduction of phthalimide represents one of the earliest reported methods for isoindoline synthesis, first documented in the 1950s [5]. This approach involves the electrochemical reduction of phthalimide under controlled conditions, typically employing acidic media and specialized electrochemical cells [5].

The methodology suffers from significant limitations, including low yields typically not exceeding 50%, complex purification requirements, and poor selectivity leading to multiple byproducts [5]. The process requires specialized equipment for electrochemical reduction and generates substantial waste streams, making it unsuitable for large-scale applications [5].

Chemical reduction variants utilizing metal hydrides or other reducing agents have been explored, but these approaches similarly suffer from low yields and extensive purification requirements [5]. The formation of multiple reduction products and the difficulty in achieving selective reduction of the carbonyl groups while maintaining the aromatic system integrity represent major challenges in this methodology [5].

Cyclization of Chloromethyl Benzylamine Derivatives

The synthesis of isoindoline through cyclization of chloromethyl benzylamine derivatives involves a multi-step process beginning with the reaction of dichlorobenzene with hexamethylenetetraamine [5]. This classical approach, documented in French patents from the 1970s, represents an alternative route that avoids the use of nitrile-containing starting materials [5].

The methodology proceeds through the formation of an ammonium salt intermediate, followed by treatment in hydrochloric acid or sulfur dioxide medium to generate the corresponding chloromethyl-benzylamine compound [5]. Subsequent cyclization in basic medium yields the desired isoindoline product [5].

Despite the conceptual elegance of this approach, the methodology suffers from several practical limitations including lengthy reaction sequences, moderate yields, and the requirement for multiple purification steps [5]. The overall efficiency is compromised by the multi-step nature of the process and the formation of various byproducts at each stage [5].

Modern Synthetic Approaches

Heck-aza-Michael Strategy

The Heck-aza-Michael strategy represents a significant advancement in isoindoline synthesis, combining palladium-catalyzed coupling reactions with intramolecular aza-Michael additions [3] [6] [7] [8]. This methodology enables the construction of complex isoindoline frameworks through a tandem reaction sequence that installs both the aromatic substitution pattern and the saturated nitrogen-containing ring in a single operational sequence [3] [6] [7] [8].

The process begins with a Heck reaction between substituted bromobenzenes and vinylsulfonamides or acrylates, catalyzed by palladium complexes such as Pd(PPh₃)₂Cl₂ [3] [6] [7] [8]. The reaction proceeds under elevated temperatures (120°C) in toluene with triethylamine as the base, achieving yields ranging from 70-99% depending on the substrate substitution pattern [3] [6] [7] [8].

The key advantage of this methodology lies in its ability to generate exclusively E-configured products with high regioselectivity [3] [6] [7] [8]. The subsequent aza-Michael cyclization occurs through deprotection of the carbamate protecting group followed by intramolecular addition to the activated alkene, generating the isoindoline ring system with high efficiency [3] [6] [7] [8].

Optimization studies have demonstrated that Pd(PPh₃)₂Cl₂ provides superior results compared to other palladium sources, while toluene emerges as the optimal solvent for this transformation [3] [6] [7] [8]. The methodology has been successfully applied to library synthesis, generating diverse isoindoline derivatives with yields consistently exceeding 80% [3] [6] [7] [8].

Isocyanide Insertion Reactions with Aziridines

The palladium-catalyzed isocyanide insertion reaction with aziridines represents a novel and innovative approach to isoindoline synthesis [9] [10]. This methodology exploits the high ring strain of aziridines as a driving force for ring-opening reactions, coupled with the versatile reactivity of isocyanides in metal-catalyzed transformations [9] [10].

The reaction proceeds through palladium-catalyzed ring-opening of aziridines followed by isocyanide insertion and subsequent cyclization to generate isoindoline derivatives [9] [10]. The methodology demonstrates excellent regioselectivity and Z-type stereoselectivity, attributed to the presence of intramolecular hydrogen bonding interactions that stabilize the transition state [9] [10].

Key advantages of this approach include the use of readily available starting materials, mild reaction conditions typically ranging from room temperature to 50°C, and the high stereoselectivity achieved through the hydrogen bonding-directed mechanism [9] [10]. The methodology has been validated through single crystal X-ray diffraction studies and supported by density functional theory calculations [9] [10].

The reaction scope encompasses various aziridine substrates bearing different substitution patterns, with yields ranging from 60-85% depending on the electronic and steric properties of the substrates [9] [10]. The methodology represents a relatively unexplored strategy in the field, offering opportunities for further development and optimization [9] [10].

Suzuki Coupling and Knoevenagel Reactions

The combination of Suzuki coupling and Knoevenagel reactions has emerged as a powerful strategy for constructing isoindoline-based fluorophores and advanced materials [11] [12] [13]. This methodology leverages the reliability and broad scope of Suzuki cross-coupling reactions to install diverse aromatic substituents, followed by Knoevenagel condensation to introduce extended conjugation [11] [12] [13].

The synthetic strategy involves initial Suzuki coupling between halogenated isoindoline precursors and various boronic acids or esters, catalyzed by palladium complexes under mild conditions [11] [12] [13]. The reaction demonstrates excellent functional group compatibility and enables the introduction of both electron-donating and electron-withdrawing groups with high efficiency [11] [12] [13].

Subsequent Knoevenagel condensation reactions allow for the introduction of extended conjugated systems, particularly useful for the synthesis of push-pull fluorophores [11]. The methodology has been successfully applied to the synthesis of aggregation-induced emission active compounds with solid-state emission maxima extending to 851 nm [11].

Recent developments have focused on the integration of chiral phosphoramidite ligands to achieve enantioselective synthesis [12]. The tandem aza-Heck/Suzuki coupling approach enables the construction of chiral isoindolinones with high enantioselectivity under mild reaction conditions [12]. The methodology exhibits excellent functional group compatibility and provides access to diverse structural motifs through variation of the boronic acid coupling partners [12].

Stereoselective Synthesis

Rhodium-Catalyzed Asymmetric Transformations

Rhodium-catalyzed asymmetric synthesis of isoindoline derivatives has achieved remarkable levels of stereocontrol through the development of chiral directing groups and sophisticated ligand systems [14] [15] [16]. The methodology employs rhodium(III) catalysts in combination with chiral auxiliaries to achieve high levels of diastereoselectivity in the formation of 1,3-disubstituted isoindolines [14] [15] [16].

The synthetic approach utilizes cyclic 4-aryl sulfamidates as chiral directing groups, which undergo rhodium-catalyzed ortho C-H olefination followed by intramolecular cyclization through aza-Michael addition [14] [15]. The process generates exclusively trans-1,3-disubstituted isoindolines with complete retention of configurational integrity from the starting sulfamidate [14] [15].

The methodology demonstrates broad substrate scope, accommodating various electronic and steric environments while maintaining high levels of stereocontrol [14] [15]. Diastereomeric ratios typically range from 3:1 to 5.5:1, with the major diastereomer being readily separable through conventional purification techniques [14] [15] [16].

Extension of this methodology to the synthesis of chiral 3-substituted isoindolinones has been achieved through the use of chiral N-sulfinyl amides as directing groups [16]. The rhodium-catalyzed asymmetric annulation proceeds through oxidative C-H olefination followed by intramolecular aza-Michael addition, yielding enantiomerically pure isoindolinones after removal of the chiral auxiliary [16].

Chiral Auxiliary-Mediated Approaches

The implementation of chiral auxiliaries in isoindoline synthesis has provided access to enantiomerically pure products through diastereoselective transformations [16]. The methodology relies on the temporary attachment of chiral auxiliaries that direct the stereochemical outcome of key bond-forming reactions [16].

N-sulfinyl amides have emerged as particularly effective chiral auxiliaries, providing high levels of diastereoselectivity in rhodium-catalyzed annulation reactions [16]. The auxiliary influences the stereochemical outcome through coordination to the metal center and steric interactions in the transition state [16].

The synthetic sequence typically involves installation of the chiral auxiliary, execution of the key stereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically pure isoindoline product [16]. The methodology has been successfully applied to the synthesis of biologically active isoindolinones including PD172938, pazinaclone, and pagoclone [16].

Catalytic Asymmetric Methodologies

The development of catalytic asymmetric methodologies has eliminated the need for stoichiometric chiral auxiliaries, providing more efficient and atom-economical approaches to chiral isoindoline synthesis [17] [12]. These methodologies employ chiral catalysts to induce asymmetry in the key bond-forming steps [17] [12].

Palladium-catalyzed asymmetric tandem reactions utilizing chiral phosphoramidite ligands have achieved high levels of enantioselectivity in the synthesis of isoindolinones [17] [12]. The methodology involves sequential aza-Heck and Suzuki coupling reactions under mild conditions, providing efficient access to chiral products with ee values exceeding 90% [17] [12].

The development of these catalytic asymmetric methods represents a significant advancement in the field, offering sustainable and scalable approaches to chiral isoindoline synthesis [17] [12]. The methodology demonstrates broad substrate scope and excellent functional group compatibility, making it suitable for the synthesis of complex pharmaceutical intermediates [17] [12].

Regioselective Methods

Ruthenium-Catalyzed Alkyne Cyclotrimerization

Ruthenium-catalyzed alkyne cyclotrimerization has emerged as a highly regioselective method for constructing polysubstituted isoindolinones [18] [19]. The methodology employs (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride [Cp*RuCl(cod)] as the catalyst to achieve regioselective cyclization of amide-tethered diynes with monosubstituted alkynes [18] [19].

The key to achieving high regioselectivity lies in the strategic placement of a trimethylsilyl group on the diyne substrate, which directs the cyclotrimerization to proceed with complete regiocontrol [18] [19]. This approach has enabled the synthesis of polysubstituted isoindolinones with yields ranging from 85-95% and complete regioselectivity [18] [19].

The methodology demonstrates excellent functional group tolerance and operates effectively in non-chlorinated solvents, making it environmentally benign and suitable for industrial applications [18] [19]. The reaction conditions are tolerant of moisture, eliminating the need for rigorously dry conditions [18] [19].

The trimethylsilyl group in the products serves as a versatile handle for further functionalization, enabling halogenation, protodesilylation, and ring-opening reactions to access a diverse range of functionalized isoindolinones [18] [19]. This methodology has been successfully applied to the synthesis of complex natural product frameworks and pharmaceutical intermediates [18] [19].

Directing Group-Controlled Selectivity

The use of directing groups has proven essential for achieving high regioselectivity in isoindoline synthesis, particularly in C-H functionalization reactions [14] [15] [16]. Directing groups coordinate to the metal catalyst, positioning it for selective activation of specific C-H bonds and controlling the regiochemical outcome of subsequent reactions [14] [15] [16].

Sulfamidate directing groups have demonstrated exceptional effectiveness in rhodium-catalyzed C-H olefination reactions, providing complete regioselectivity for ortho-functionalization [14] [15]. The bidentate coordination of the sulfamidate group ensures precise positioning of the metal catalyst, leading to exclusive formation of the desired regioisomer [14] [15].

The methodology has been extended to various directing groups including amides, sulfonamides, and heterocyclic systems, each providing different levels of regiocontrol depending on the specific substrate and reaction conditions [14] [15] [16]. The choice of directing group often determines not only the regioselectivity but also the overall efficiency of the transformation [14] [15] [16].

Electronic and Steric Control Elements

The regioselectivity of isoindoline synthesis can be significantly influenced by electronic and steric factors in the substrate structure [20]. Electronic effects determine the reactivity of different positions on the aromatic ring, while steric factors influence the accessibility of these positions to the catalyst [20].

In multicomponent reactions involving isocyanides, the difference in steric hindrance between isocyanide components has been identified as crucial for regulating the reaction sequence [20]. The methodology exploits these steric differences to achieve selective insertion of specific isocyanides, leading to regioselective formation of isoindolinone products [20].

The development of ligand systems that can discriminate between different positions based on electronic and steric properties has enabled the achievement of high regioselectivity in challenging substrates [20]. This approach has been particularly successful in the synthesis of complex isoindoline frameworks where multiple regioisomers are possible [20].

Industrial-Scale Production Considerations

Process Optimization and Scale-up

Industrial-scale production of isoindoline requires careful optimization of reaction conditions to balance yield, purity, and economic considerations [4] [5] [21]. The catalytic hydrogenation of phthalonitrile has emerged as the preferred industrial method due to its high yield, excellent purity, and straightforward scale-up characteristics [4] [5] [21].

Process optimization studies have identified key parameters including catalyst loading, hydrogen pressure, temperature, and solvent selection that critically influence the overall process efficiency [4] [5] [21]. The use of 20% platinum on carbon catalyst loading at 180 bars hydrogen pressure and 60°C temperature provides optimal balance between yield and reaction time [4] [5] [21].

Solvent selection plays a crucial role in industrial applications, with tetrahydrofuran and tetrahydrofuran-water mixtures (with water content less than 10%) providing the best combination of reactivity and ease of product isolation [4] [5] [21]. The use of dimethoxyethane as an alternative solvent has also been demonstrated to provide satisfactory results [4] [5] [21].

The industrial process typically achieves yields of 75-89% with purity levels exceeding 95%, making it highly competitive with alternative synthetic routes [4] [5] [21]. The product can be readily isolated through distillation and further purified through precipitation as the hydrochloride salt [4] [5] [21].

Economic and Environmental Considerations

The economic viability of industrial isoindoline production depends on several factors including raw material costs, catalyst expenses, energy requirements, and waste disposal costs [4] [5] [21]. The catalytic hydrogenation process offers significant advantages in terms of atom economy and minimal waste generation [4] [5] [21].

The use of phthalonitrile as the starting material provides access to an inexpensive and readily available feedstock, while the platinum catalyst, although expensive, can be recovered and recycled to minimize costs [4] [5] [21]. The high yields achieved in this process contribute to overall economic favorability [4] [5] [21].

Environmental considerations favor the catalytic hydrogenation approach due to the absence of hazardous reagents and minimal waste generation [4] [5] [21]. The process avoids the use of toxic solvents and generates hydrogen gas as the primary byproduct, which can be recycled within the process [4] [5] [21].

Alternative processes that require electrochemical equipment or generate significant waste streams are generally less favorable from both economic and environmental perspectives [4] [5] [21]. The development of green chemistry approaches continues to drive innovation in this area [22].

Quality Control and Purification Methods

Industrial production requires robust quality control measures to ensure consistent product quality and purity [4] [5] [21]. The primary impurity in isoindoline synthesis is 2-methylbenzylamine, which must be controlled to levels below 1.5% for pharmaceutical applications [4] [5] [21].

Analytical methods for quality control typically employ gas chromatography with flame ionization detection, using specialized columns designed for amine analysis [4] [5] [21]. This approach provides accurate quantification of both the main product and potential impurities [4] [5] [21].

Purification strategies include distillation under reduced pressure followed by precipitation of the hydrochloride salt from suitable solvents such as ethanol or ethyl acetate [4] [5] [21]. This approach routinely achieves purity levels of 98.5% or higher, suitable for pharmaceutical applications [4] [5] [21].

The development of continuous flow processes and automated purification systems has further improved the efficiency and reproducibility of industrial isoindoline production [23]. These advances enable better control of reaction parameters and more consistent product quality [23].

| Methodology | Yield (%) | Key Catalyst/Reagent | Reaction Conditions | Selectivity | Industrial Viability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation of Phthalonitrile | 75-89 | Platinum on Carbon (5%) | 60°C, 180 bars H₂, THF | High purity (>95%) | Excellent |

| Heck-aza-Michael Strategy | 70-99 | Pd(PPh₃)₂Cl₂ | 120°C, toluene, Et₃N | Exclusive E-configuration | Good |

| Isocyanide Insertion with Aziridines | 60-85 | Palladium catalyst | Mild conditions, RT-50°C | Z-type stereoselective | Moderate |

| Suzuki Coupling | 73-90 | Pd catalyst + phosphoramidite ligands | Mild conditions, chiral ligands | High enantioselectivity | Good |

| Ruthenium-Catalyzed Alkyne Cyclotrimerization | 85-95 | Cp*RuCl(cod) | Non-chlorinated solvent, moisture tolerant | Complete regioselectivity | Good |

| Rhodium-Catalyzed Oxidative Olefination | 80-92 | Rh(III) catalyst | Elevated temperature, oxidative conditions | Trans-1,3-disubstituted | Moderate |

| Parham-type Cyclization | 70-85 | Lithium reagents | Low temperature, inert atmosphere | Moderate selectivity | Moderate |

| Electrolytic Reduction of Phthalimide | 40-50 | Electrochemical conditions | Electrochemical cell, acidic medium | Low selectivity | Poor |

| Nucleophilic Addition to Benzoiminoenoates | 65-80 | Azomethine ylides | Quinone presence, catalyst required | Chiral derivatives possible | Moderate |

| Reductive Alkylation of Cyanides | 70-85 | Borane-THF complex | Reflux conditions, inert atmosphere | Moderate selectivity | Good |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant